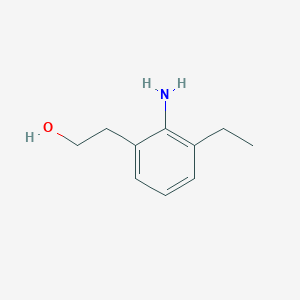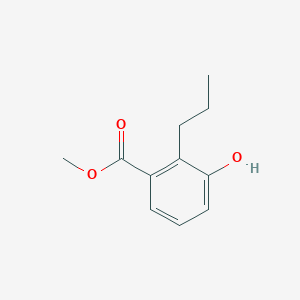
n-Butyl-3,3,3-Trifluor-2-hydroxypropanoat
Übersicht
Beschreibung
N-Butyl 3,3,3-trifluoro-2-hydroxypropanoate (BTFP) is a chemical compound that belongs to the category of carboxylic acid esters. It has a molecular formula of C7H11F3O3 and an average mass of 200.156 Da .
Molecular Structure Analysis
The molecular structure of n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate consists of 7 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The monoisotopic mass is 200.066025 Da .Wissenschaftliche Forschungsanwendungen
Biokatalyse in der pharmazeutischen Synthese
n-Butyl-3,3,3-Trifluor-2-hydroxypropanoat: wird als chirales Bauelement in der pharmazeutischen Synthese verwendet. Eine Studie demonstrierte die Verwendung einer thermostabilen und kobaltabhängigen Amidase aus Burkholderia phytofirmans für die effiziente Synthese von ®-3,3,3-Trifluor-2-hydroxy-2-methylpropionsäure, einer wichtigen Verbindung in der Medikamentenentwicklung . Das Enzym zeigte bemerkenswerte Stabilität und Aktivität, was es zu einem wertvollen Werkzeug für die Herstellung enantiomerenreiner Verbindungen macht.
Entwicklung von FDA-zugelassenen Medikamenten
Die Trifluormethylgruppe, die Teil der Struktur von This compound ist, spielt eine bedeutende Rolle bei der Entwicklung von FDA-zugelassenen Medikamenten. In den letzten 20 Jahren wurde diese Gruppe aufgrund ihrer Fähigkeit, die pharmakologische Aktivität zu verbessern, in verschiedene Medikamente integriert . Die Rolle der Verbindung bei der Synthese dieser Medikamente unterstreicht ihre Bedeutung in der pharmazeutischen Chemie.
Eigenschaften
IUPAC Name |
butyl 3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCELATQDWCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


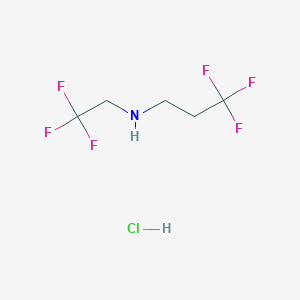

![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)
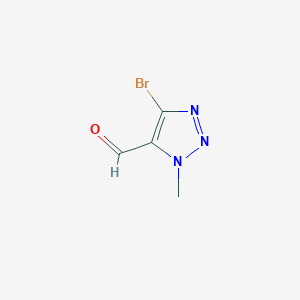
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)


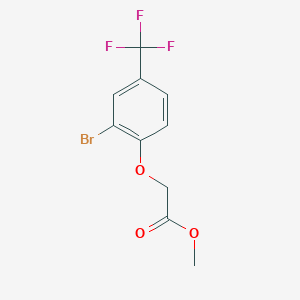
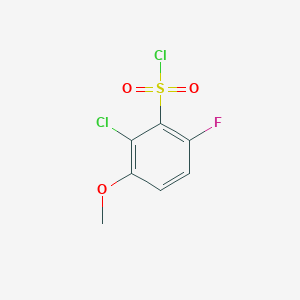
![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
